![molecular formula C25H19FN4O3 B2719022 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357877-55-4](/img/no-structure.png)

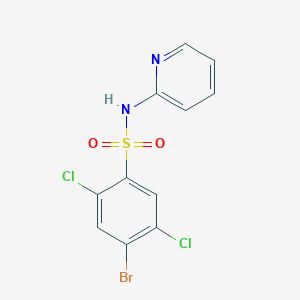

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

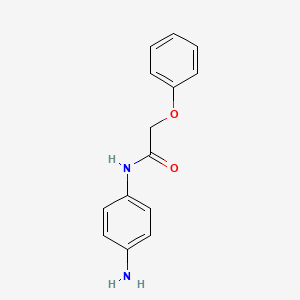

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.

BenchChem offers high-quality 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthetic Pathways and Structural Analysis

The synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves innovative synthetic routes and characterizations, reflecting a keen interest in exploring the chemical properties and reactivity of this scaffold. For instance, studies have developed various synthetic methodologies to create a wide array of derivatives from this class, aiming to understand the influence of different substituents on the chemical and physical properties of the compounds (J. Francis et al., 1991; J. Chern et al., 1988) (Francis et al., 1991) (Chern et al., 1988).

Biological Activities

Anticancer and Antimicrobial Activities

A significant aspect of research on [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revolves around their potential anticancer and antimicrobial properties. For example, derivatives have been synthesized and evaluated for their in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxic effects in some cases (B. N. Reddy et al., 2015) (Reddy et al., 2015). Additionally, novel series of these compounds have been assessed for antimicrobial activities, providing insights into their potential as novel antimicrobial agents (Azza M. El‐Kazak et al., 2013) (El‐Kazak et al., 2013).

H1-Antihistaminic Agents

Research has also focused on the development of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives as new classes of H1-antihistaminic agents. Studies have synthesized and tested various derivatives for their in vivo H1-antihistaminic activity, with some compounds showing promising activity and low sedative effects, indicating their potential as novel therapeutic agents for allergic conditions (V. Alagarsamy et al., 2009) (Alagarsamy et al., 2009).

Pharmacokinetic and Quality Control Studies

Pharmacokinetic Evaluations

The pharmacokinetic profile of related compounds, such as ZD6474, a tyrosine kinase inhibitor with [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one structure, has been thoroughly investigated in mouse plasma and tissues. This research is crucial for understanding the distribution, metabolism, and excretion patterns of these compounds, supporting their development as potential therapeutic agents (J. Zirrolli et al., 2005) (Zirrolli et al., 2005).

Quality Control Methods

Efforts have been made to develop quality control methods for [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, focusing on the establishment of analytical procedures to ensure the purity, potency, and safety of these compounds. Such studies are essential for the advancement of these compounds through the drug development pipeline (S. Danylchenko et al., 2018) (Danylchenko et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 5-amino-1,2,4-triazolo[1,5-c]quinazoline to form the target compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-bromoacetate", "4-ethoxybenzoyl chloride", "5-amino-1,2,4-triazolo[1,5-c]quinazoline" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 2: Reaction of 3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline.", "Step 3: Reaction of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-fluoro-N-ethyl-2-(2-oxoethyl)aniline with 5-amino-1,2,4-triazolo[1,5-c]quinazoline in the presence of a base such as sodium hydride to form the target compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one'." ] } | |

CAS-Nummer |

1357877-55-4 |

Produktname |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |

Molekularformel |

C25H19FN4O3 |

Molekulargewicht |

442.45 |

IUPAC-Name |

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

InChI |

InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |

InChI-Schlüssel |

CEKAUWQQLBOIPJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(thiadiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2718942.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)

![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718949.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)

![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)